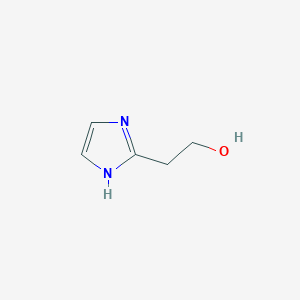

2-(1H-imidazol-2-yl)ethanol

Description

Historical Evolution of Imidazole (B134444) and its Derivatives in Chemical Science

The journey of imidazole chemistry began in the 19th century and has since blossomed into a major field of study, driven by the discovery of its presence in vital biological molecules and its utility in creating novel compounds.

The first synthesis of the parent imidazole ring was achieved by Heinrich Debus in 1858. mdpi.comresearchgate.netnih.gov He produced the compound, which he named glyoxaline, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. mdpi.comnih.govirjet.net While this method produced relatively low yields, it remains a viable route for creating C-substituted imidazoles. mdpi.comnih.gov Even before Debus's synthesis of the parent compound, various imidazole derivatives had been discovered as early as the 1840s. nih.govirjet.net The name "imidazole" was later coined in 1887 by German chemist Arthur Rudolf Hantzsch.

Over the years, numerous other methods for synthesizing the imidazole scaffold have been developed, including the well-known Debus-Radziszewski reaction, the Phillips–Ladenburg reaction, the Wallach reaction, the Weidenhagen reaction, the Bredereck reaction, the Akabori reaction, and the van Leusen reaction. mdpi.com These synthetic advancements have been crucial in expanding the accessibility and diversity of imidazole derivatives for various scientific applications.

The imidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comajrconline.org This designation stems from its recurring presence in a multitude of pharmacologically active molecules and its fundamental role in various biological processes. ajrconline.org The unique electronic properties of the imidazole ring, endowed by its two nitrogen atoms, allow it to engage in crucial hydrogen bonding interactions. ajrconline.org

The imidazole moiety is a core component of the essential amino acid histidine, where it plays a pivotal role in enzymatic catalysis by acting as a proton donor or acceptor. mdpi.comajrconline.org It is also found in other vital biological molecules such as the neurotransmitter histamine, purines like guanine (B1146940) and adenosine (B11128) in nucleic acids, and vitamin B12. mdpi.com

The versatility of the imidazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse activities, including:

Antibacterial mdpi.comajrconline.org

Antifungal mdpi.comajrconline.org

Anti-inflammatory mdpi.comajrconline.org

Anticancer mdpi.comajrconline.orgmdpi.com

Antiviral ajrconline.org

Antiparasitic mdpi.comajrconline.org

Antidiabetic mdpi.comajrconline.org

The development of the blockbuster drug cimetidine, an H2 receptor antagonist used to treat ulcers, underscored the immense therapeutic potential of imidazole-containing compounds and spurred further research and development in this area. mdpi.comresearchgate.net

Early Discoveries and Initial Synthesis of the Imidazole Nucleus

Significance of Hydroxyethyl-Substituted Imidazoles in Contemporary Research

The addition of a hydroxyethyl (B10761427) group to the imidazole ring, as seen in 2-(1H-imidazol-2-yl)ethanol, imparts specific properties that are of significant interest in contemporary research. The hydroxyl group can enhance a molecule's ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Hydroxyethyl-substituted imidazoles have been investigated for a range of applications. For instance, N-substituted imidazoles are studied for their antifungal effects. researchgate.net The hydroxyl group can also improve the water solubility of a compound. In the field of medicinal chemistry, hydroxyethyl-substituted imidazole complexes have shown promise. For example, a hydroxyethyl-substituted silver (I) imidazole complex demonstrated potency comparable to cisplatin (B142131) against a pancreatic adenocarcinoma cell line. nih.gov Furthermore, research into benzimidazolium salts, which are structurally related to imidazoles, has shown that 2-hydroxyethyl substituted derivatives exhibit significant cytotoxic activity against human cancerous cell lines. tandfonline.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily revolves around its utility as a building block in organic synthesis and its potential biological activities.

As a synthetic intermediate, 2-(1H-imidazol-2-yl)ethanamine, a closely related analogue, serves as a versatile starting material for creating more complex molecules through reactions like alkylation and acylation. Similarly, 2-(1H-imidazol-1-yl)ethanol is used to synthesize a variety of pharmacologically active derivatives, particularly antifungal agents.

The biological activities of these and similar compounds are a major focus. For example, certain derivatives of 2-(1H-imidazol-1-yl)ethanol have shown potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Analogues are also explored for their potential as anticancer agents, with some derivatives inducing apoptosis in cancer cell lines. Furthermore, the structural motif is being investigated for neurotherapeutic applications, with some similar compounds showing inhibition of dopamine (B1211576) reuptake.

The table below summarizes key research findings for this compound and its close analogues.

| Compound/Analogue | Research Area | Key Findings |

| 2-(1H-Imidazol-1-yl)ethanol | Antifungal Agents | Serves as a key intermediate in their synthesis. |

| 2-(1H-Imidazol-1-yl)ethanol Derivatives | Antiparasitic Activity | Potent activity against Trypanosoma cruzi. |

| 2-(1H-Imidazol-1-yl)ethanol Derivatives | Anticancer Properties | Induction of apoptosis in cancer cell lines like MCF-7. |

| 2-(1H-Imidazol-2-yl)ethanamine | Synthetic Chemistry | Versatile building block for more complex molecules. |

| 2-(1H-Imidazol-2-yl)ethanamine Derivatives | Antimicrobial Activity | Significant activity against Gram-positive bacteria. |

| Hydroxyethyl-substituted Ag(I) Imidazole Complex | Anticancer Activity | Potency comparable to cisplatin against pancreatic adenocarcinoma cells. nih.gov |

| 2-Hydroxyethyl Substituted Benzimidazolium Salts | Anticancer Activity | High cytotoxic potency towards various cancer cell lines. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-4-1-5-6-2-3-7-5/h2-3,8H,1,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPWQVILXWUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566987 | |

| Record name | 2-(1H-Imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-79-4 | |

| Record name | 2-(1H-Imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Imidazol 2 Yl Ethanol and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 2-(1H-imidazol-2-yl)ethanol and its derivatives often involve direct alkylation or multi-step sequences that have been well-established in organic chemistry.

Direct Alkylation Approaches with Ethylene (B1197577) Oxide

Direct alkylation represents a common and straightforward method for the synthesis of 2-(1H-imidazol-1-yl)ethanol. This approach typically involves the reaction of imidazole (B134444) with ethylene oxide. lookchem.com The reaction is usually carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the deprotonation of the imidazole ring.

Key parameters for this reaction include temperature control, typically between 40-60°C, to manage the volatility of ethylene oxide. The molar ratio of imidazole to ethylene oxide is also a critical factor, with a ratio of 1:1.2 often employed to optimize conversion and achieve yields in the range of 75–85%. Careful control of the stoichiometry is necessary to minimize the formation of di-alkylation byproducts.

| Parameter | Optimal Range | Impact on Yield |

| Temperature | 40–60°C | Maximizes reaction rate while mitigating risks. |

| Imidazole:Ethylene Oxide Molar Ratio | 1:1.2 | Optimizes conversion and minimizes byproducts. |

| Base | Sodium or Potassium Hydroxide | Facilitates deprotonation of imidazole. |

Multi-Step Synthetic Strategies

More complex derivatives of this compound often necessitate multi-step synthetic sequences. These strategies can involve the initial formation of the imidazole core followed by subsequent functionalization, or the use of reduction reactions to introduce the alcohol moiety.

One common multi-step approach involves the initial synthesis of the imidazole ring, which is then functionalized to introduce the desired side chains. The Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, is a classic method for forming the imidazole core. vulcanchem.com

Following the formation of the imidazole ring, various functionalization reactions can be employed. For instance, N-alkylation can be achieved by reacting the imidazole with a suitable alkyl halide. Subsequent reactions can then be performed on the introduced side chain.

A notable example is the synthesis of 2-heteroaryl-substituted 1H-benzimidazoles, which can be achieved by heating the bisulfite adducts of heteroaromatic aldehydes with o-phenylenediamine (B120857) in dimethylformamide (DMF). journals.co.za This method provides good yields and is more general and shorter than some earlier procedures. journals.co.za

Reduction reactions are crucial for converting a carbonyl group into the hydroxyl group of the ethanol (B145695) moiety. A widely used method involves the reduction of a ketone intermediate, such as 2-(1H-imidazol-1-yl)-1-arylethanones, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). This two-step approach first involves reacting an α-haloketone with imidazole to form the ketone intermediate, which is then reduced to the final alcohol product.

Imidazole Ring Formation and Subsequent Functionalization

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound and its derivatives. These innovations often involve the use of novel catalytic systems and greener reaction conditions.

Catalytic Synthesis Protocols (e.g., DMF/PEG600 Systems)

A significant modern development is the use of catalytic systems to improve reaction efficiency and yield. One such system involves the use of dimethylformamide (DMF) as a solvent and polyethylene (B3416737) glycol 600 (PEG600) as a phase-transfer catalyst. google.comgoogle.com This method has been successfully applied to the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. google.com

The reaction proceeds by first mixing imidazole, a base like caustic soda, and PEG600 in DMF and heating the mixture. google.com A solution of the appropriate chloro-alcohol, such as 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, in DMF is then added dropwise at a controlled temperature. google.com The reaction mixture is subsequently heated to a higher temperature to drive the reaction to completion. google.com This protocol offers high yields and is an improvement over older methods that may generate more waste. google.com The use of a high-polarity solvent like DMF increases the reactivity and solubility of the substrates and catalyst. google.comgoogle.com

Another sustainable approach involves the use of ethylene carbonate as a "green" alternative to ethylene oxide for the synthesis of N-hydroxyethylimidazole precursors. osti.govresearchgate.net This method is considered safer and more environmentally friendly. osti.govresearchgate.net The resulting hydroxyethylimidazoles can then be dehydrated to form vinylimidazoles through a base-catalyzed reactive distillation. osti.govresearchgate.net

| Synthetic Method | Typical Yield | Purity | Scalability | Sustainability |

| Direct Alkylation | 75–85% | High | Moderate | Moderate (uses ethylene oxide) iarc.fr |

| Multi-Step Synthesis | Varies | High | High | Varies |

| Catalytic (DMF/PEG600) | High | High | High | Improved over classical methods google.comgoogle.com |

| Green (Ethylene Carbonate) | High | High | Scalable osti.gov | High osti.govresearchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazole derivatives, offering significant advantages over conventional heating methods. mdpi.comasianpubs.orgwiley.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to shorter reaction times, often from hours to minutes, and improved product yields. mdpi.comwiley.comjetir.org

A notable application of MAOS is in the solvent-free synthesis of imidazole and pyrazole (B372694) derivatives through the ring-opening of epoxides. mdpi.com For instance, the reaction of phenyl glycidyl (B131873) ether with various imidazoles, such as 2-methylimidazole (B133640) and 2-iodoimidazole, proceeds efficiently at 120°C within one minute under microwave irradiation, yielding the corresponding 1-(imidazol-1-yl)-3-phenoxypropan-2-ol derivatives. mdpi.com This solvent-free approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing waste. mdpi.com

Furthermore, microwave irradiation has been successfully employed in the one-pot synthesis of 2,4,5-triphenyl-1H-imidazole derivatives. jetir.org By using glacial acetic acid as a catalyst in a solvent-free environment, various aromatic aldehydes can be condensed with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) under microwave irradiation to produce the desired products in high yields (up to 95%) within a few minutes. jetir.org This method is lauded for its simplicity, use of an inexpensive catalyst, and environmentally friendly conditions. jetir.org

The benefits of microwave-assisted synthesis extend to the preparation of complex heterocyclic systems incorporating the imidazole moiety. For example, the synthesis of imidazolopyridinyl indoles from 3,5-disubstituted indol-2-carboxylic acids and 2,3-diaminopyridine (B105623) is significantly enhanced by microwave irradiation, providing excellent yields (80–98%) in just 10 minutes, compared to the 5-6 hours required by conventional reflux methods. wiley.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazolopyridinyl Indoles wiley.com

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional (Reflux) | 5-6 hours | 65-75% |

Green Chemistry Principles in Imidazole-Ethanol Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of imidazole derivatives. acs.orgroyalsocietypublishing.org Key aspects of this approach include the use of environmentally benign solvents, catalysts, and energy sources, as well as the maximization of atom economy. acs.orgroyalsocietypublishing.org

A prime example of a green synthetic route is the use of lemon juice, a natural and biodegradable resource, as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method, which involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol, offers high yields, short reaction times, and utilizes an inexpensive and non-toxic catalyst. researchgate.net The application of such biocatalysts aligns with the green chemistry principles of using renewable feedstocks and safer catalysts. royalsocietypublishing.orgresearchgate.net

Solvent selection is another critical component of green synthesis. royalsocietypublishing.org Traditional organic solvents are often toxic and contribute to environmental pollution. royalsocietypublishing.org Consequently, there is a growing trend towards using greener alternatives like water, ionic liquids, and polyethylene glycols, or conducting reactions under solvent-free conditions. royalsocietypublishing.org The aforementioned microwave-assisted, solvent-free synthesis of imidazole derivatives exemplifies this principle. mdpi.com

One-Pot Synthesis Strategies

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers numerous advantages, including reduced reaction times, lower costs, and decreased waste generation. ufms.brasianpubs.org This approach has been widely applied to the synthesis of various imidazole derivatives.

The synthesis of 2,4,5-triaryl-1H-imidazoles is a classic example of a one-pot, multi-component reaction. ufms.br These compounds can be efficiently prepared by the condensation of an aromatic aldehyde, benzil or benzoin, and ammonium acetate. jetir.orgufms.br Various catalysts, including glutamic acid and glacial acetic acid, have been employed to facilitate this transformation under reflux or microwave irradiation. jetir.orgufms.br The use of glutamic acid, a naturally occurring amino acid, as an organocatalyst highlights the potential for developing environmentally friendly and economically attractive synthetic protocols. ufms.br

One-pot methodologies have also been extended to the synthesis of more complex structures, such as 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. tandfonline.com This is achieved through a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate, using sulphated yttria as a catalyst. tandfonline.com This method demonstrates the versatility of one-pot synthesis in constructing molecules with multiple functional groups in a single, efficient step. tandfonline.com

Solvent-free, one-pot procedures further enhance the green credentials of these synthetic strategies. asianpubs.org For instance, the reaction of o-phenylenediamines or benzil with aromatic aldehydes and ammonium acetate at 70°C under solvent-free conditions provides high yields of the corresponding imidazole derivatives. asianpubs.org This approach simplifies the work-up procedure and minimizes the use of hazardous organic solvents. asianpubs.org

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of many imidazole-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure this compound analogues is of paramount importance. researchgate.net These methods can be broadly categorized into enantioselective methodologies and techniques for resolving racemic mixtures.

Enantioselective Methodologies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. A common strategy involves the asymmetric reduction of a prochiral ketone precursor. For the synthesis of chiral 2-(1H-imidazol-1-yl)-1-phenylethanols, the corresponding 2-(1H-imidazol-1-yl)-1-phenylethanones are reduced using a chiral catalyst. researchgate.net The catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] has been effectively used to obtain the (S)-enantiomer of the alcohol. researchgate.net

Another powerful approach is the use of biocatalysis. Whole-cell systems, such as Daucus carota (carrot) roots, have shown promise as biocatalysts for the asymmetric reduction of ketones to chiral alcohols. rsc.org These biocatalytic methods offer high regio- and stereoselectivity under mild reaction conditions and are considered a sustainable alternative to traditional metal catalysts. rsc.org

Furthermore, highly enantioselective one-pot syntheses of chiral β-heterosubstituted alcohols have been developed using ruthenium-prolinamide catalysts for asymmetric transfer hydrogenation. acs.org This method has been successfully applied to the synthesis of chiral β-triazolylethanol derivatives with excellent yields and enantioselectivities. acs.org

Racemic Mixture Resolution Techniques

When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are widely used for this purpose. nih.govdergipark.org.tr For example, the enantiomers of nafimidone (B1677899) alcohol, a 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanol derivative, have been successfully separated using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) column. dergipark.org.tr

Another common resolution strategy involves the formation of diastereomeric salts. libretexts.org A racemic mixture of a chiral acid or base is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated by crystallization. libretexts.org For instance, a racemic mixture of a chiral amine can be resolved by reacting it with an enantiomerically pure acid, such as (+)-tartaric acid, to form diastereomeric salts that can be separated. libretexts.org

Chemoenzymatic methods also provide an effective means of resolving racemic mixtures. Lipases, such as lipase (B570770) B from Candida antarctica (CAL-B), are highly stereoselective and can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net This technique has been successfully applied to the resolution of racemic 2-(1H-imidazol-1-yl)cycloalkanols. researchgate.net

Derivatization Strategies for Structural Diversification

Derivatization is a crucial strategy for creating a diverse library of this compound analogues to explore their structure-activity relationships. The hydroxyl group of the ethanol moiety is a common site for derivatization, often through esterification.

For example, acylation of the hydroxyl group in 2-(2-phenyl-1H-imidazol-1-yl)ethanol to form biphenyl (B1667301) esters has been shown to improve lipophilicity and membrane penetration, leading to enhanced antifungal activity. Similarly, the synthesis of a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters has yielded compounds with potent fungal growth inhibition. researchgate.net

The imidazole ring also offers opportunities for derivatization. For instance, N-alkylation with propargyl bromide is a common strategy. wiserpub.com Furthermore, the synthesis of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrates the introduction of a more complex substituent at the N-1 position of the imidazole ring. tandfonline.com

Another derivatization approach involves introducing fluorescent tags to facilitate analysis. For example, triterpene acids have been derivatized with 2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs) to enhance their detection by HPLC with a fluorescence detector. nih.gov While this example pertains to a different class of compounds, the principle of introducing a reporter group can be applied to this compound derivatives for analytical purposes.

These diverse derivatization strategies enable the fine-tuning of the physicochemical and biological properties of this compound analogues, which is essential for the development of new therapeutic agents.

Esterification and Etherification Reactions

Esterification and etherification of the hydroxyl group on the ethanol side chain of this compound and its analogs are common strategies to create a diverse library of derivatives.

Esterification:

The esterification of 1H-imidazole-1-ethanol can be achieved by reacting it with an acid halide in a polar solvent. google.com For instance, 2-(1H-imidazol-1-yl)ethyl benzoate (B1203000) is synthesized by reacting 1H-imidazole-1-ethanol with the corresponding acid halide. google.com This process can be adapted to produce a variety of esters. For example, reacting 1H-imidazole-1-ethanol with palmitic acid in acetone (B3395972) yields 2-(1H-imidazol-1-yl)ethyl hexadecanoate (B85987) ethanedioate (1:1). google.com Similarly, the reaction with salicylic (B10762653) acid produces 2-(1H-imidazol-1-yl)ethyl 2-hydroxybenzoate. google.com

A series of novel 2-(1H-imidazol-1-yl)-1-phenylethanol ester derivatives have been synthesized with the aim of exploring their biological activities. researchgate.netresearchgate.net The synthesis of these esters often involves coupling reactions. For example, 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol can be coupled with various substituted benzoic acids in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP) to yield the corresponding sulfanyl (B85325) derivatives. researchgate.net

Microwave irradiation has also been employed for efficient esterification. For example, a novel diester was synthesized by the esterification of 2-(2-nitro-1H-imidazol-1-yl)ethanol with ethylenediaminetetraacetic dianhydride under microwave conditions. evitachem.com

Table 1: Examples of Esterification Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| 1H-Imidazole-1-ethanol | Acid Halide (from R-COOH) | Ester of 1H-imidazole-1-ethanol |

| 1H-Imidazole-1-ethanol | Palmitic Acid | 2-(1H-imidazol-1-yl)ethyl hexadecanoate ethanedioate (1:1) |

| 1H-Imidazole-1-ethanol | Salicylic Acid | 2-(1H-imidazol-1-yl)ethyl 2-hydroxybenzoate |

| 2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol | Substituted Benzoic Acids | Sulfanyl derivatives |

| 2-(2-Nitro-1H-imidazol-1-yl)ethanol | Ethylenediaminetetraacetic dianhydride | Novel diester |

Etherification:

The synthesis of imidazole-derived aryl and alkyl ethers has also been explored. These reactions typically involve the hydroxyl group of the ethanol side chain, leading to the formation of an ether linkage.

Substitution Reactions on the Imidazole Ring and Ethanol Side Chain

Substitution reactions are fundamental to modifying the properties of this compound. These reactions can occur on both the imidazole ring and the ethanol side chain.

On the Imidazole Ring:

Nucleophilic substitution reactions can be used to introduce various functional groups onto the imidazole ring. For instance, the nitro group on a nitroimidazole derivative can be replaced by other nucleophiles. smolecule.com The position of substituents on the imidazole ring is crucial and can significantly impact the compound's properties.

On the Ethanol Side Chain:

The hydroxyl group of the ethanol side chain is a key site for substitution reactions. It can be replaced by a halogen, such as chlorine, by reacting with thionyl chloride. researchgate.net This chlorinated intermediate can then undergo further nucleophilic substitution. For example, treatment with sodium iodide can replace the chlorine with iodine. researchgate.net This iodinated compound can then react with nucleophiles like methyl thioglycolate to introduce a sulfanyl group. researchgate.net

Table 2: Examples of Substitution Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | Thionyl Chloride | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole |

| 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | Sodium Iodide | 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole |

| 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole | Methyl Thioglycolate | Methyl 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)acetate |

Formation of Complex Hybrid Molecules

The core structure of this compound serves as a scaffold for the synthesis of more complex hybrid molecules, often by linking it to other heterocyclic systems.

One approach involves the synthesis of hybrid molecules containing an imidazole and a 1,3,4-thiadiazole (B1197879) core. mdpi.com In one study, a series of novel thiadiazoles bearing an imidazole moiety were synthesized starting from 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide. jst.go.jp This was achieved through reactions with hydrazonoyl halides. jst.go.jp

Another strategy involves creating hybrid molecules through Michael addition reactions. arkat-usa.org For example, imidazole-linked thiazolidinone hybrid molecules have been designed and synthesized. semanticscholar.org This multi-step process can involve the reaction of an imidazole-containing intermediate with other reagents to build the final complex structure. semanticscholar.org

Furthermore, benzimidazole (B57391) derivatives can be used to create complex heterocyclic systems. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate can undergo a series of heterocyclization reactions to form molecules incorporating thiophene, pyrazole, and coumarin (B35378) moieties. semanticscholar.org Hybrid compounds featuring both benzimidazole and 1,2,4-triazole (B32235) scaffolds have also been synthesized. mdpi.com These syntheses often involve multi-step procedures, starting with a substituted benzimidazole derivative which is then elaborated to include the triazole ring and other functional groups. mdpi.com

Table 3: Examples of Hybrid Molecule Synthesis

| Imidazole Core | Linked Heterocycle | Synthetic Strategy |

|---|---|---|

| Imidazole | 1,3,4-Thiadiazole | Reaction with hydrazonoyl halides |

| Imidazole | Thiazolidinone | Multi-step synthesis including Michael addition |

| Benzimidazole | Thiophene, Pyrazole, Coumarin | Heterocyclization of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate |

| Benzimidazole | 1,2,4-Triazole | Multi-step synthesis from a substituted benzimidazole |

Spectroscopic and Structural Characterization of 2 1h Imidazol 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR analysis of imidazole (B134444) derivatives reveals characteristic signals for the protons on the imidazole ring and its substituents. For instance, the benzimidazole (B57391) derivative, (±)-1-(1H-Benzimidazol-2-yl)ethanol, has been characterized using ¹H NMR. In a CDCl₃ solvent, the spectrum shows a doublet for the methyl protons (CH₃) at δ 1.72 ppm and a quartet for the methine proton (CH) at δ 5.22 ppm. The aromatic protons of the fused benzene (B151609) ring appear as multiplets between δ 7.47 and 7.81 ppm tandfonline.com. In a study using DMSO-d₆, the aromatic protons of a similar benzimidazole derivative were observed in the range of 7.48–7.72 ppm. The hydroxyl proton signal is typically broad and its chemical shift can vary.

Table 1: Representative ¹H NMR Data for an Imidazole Derivative Data for (±)-1-(1H-Benzimidazol-2-yl)ethanol in CDCl₃ tandfonline.com

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.72 | d | -CH₃ |

| 5.22 | q | -CH(OH)- |

Note: 'd' denotes a doublet, 'q' a quartet, and 'm' a multiplet.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the analysis of 1-(1H-Benzoimidazol-2-yl)ethanol, the carbon atoms of the benzimidazole ring system show distinct chemical shifts. The carbon atom at the 2-position of the imidazole ring (C2), to which the ethanol (B145695) substituent is attached, resonates at a significantly downfield position. A study reported the experimental ¹³C NMR chemical shifts for this derivative in a DMSO solvent, with the C2 carbon appearing at 159.20 ppm. The carbons of the fused benzene ring typically appear in the range of 118-135 ppm.

Table 2: Representative ¹³C NMR Data for an Imidazole Derivative Data for 1-(1H-Benzoimidazol-2-yl)ethanol in DMSO

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 159.20 | C2 (Imidazole Ring) |

| 154.95 | C=N (Imidazole Ring) |

Proton Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, molecules. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. For the derivative (±)-1-(1H-Benzimidazol-2-yl)ethanol, which has a calculated molecular formula of C₉H₁₀N₂O, ESI-MS analysis confirmed the presence of the molecular ion. The calculated m/z for the protonated molecule [M+H]⁺ is 161.19, and the experimentally found value was 161.18, confirming the compound's identity tandfonline.com.

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the identification and quantification of compounds in complex mixtures. In the synthesis of various imidazole and benzimidazole derivatives, LC-MS is a standard method to monitor the progress of reactions and confirm the molecular weight of the synthesized products. For example, in the synthesis of 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-one, a related ketone derivative, LC-MS was used to identify the product by its protonated molecular ion peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Detailed vibrational studies have been performed on derivatives such as 1-(1H-Benzoimidazol-2-yl)ethanol. The FT-IR spectrum of this compound shows characteristic C-H stretching vibrations for the aromatic ring between 3055 and 3166 cm⁻¹. The C-N stretching band is observed at 1272 cm⁻¹ in the IR spectrum and 1260 cm⁻¹ in the Raman spectrum. The C-C stretching vibrations of the aromatic ring are found in the region of 1485-1664 cm⁻¹.

For other derivatives, specific functional groups give rise to distinct signals. For instance, in 1-(4-Nitro-1H-imidazol-2-yl)ethanol, the nitro group (NO₂) produces characteristic N-O stretching modes at approximately 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric). The Raman spectrum of a substituted 2-phenyl-1H-imidazole derivative shows strong bands for C=C stretching around 1600 cm⁻¹ and C–N symmetric bending near 1000 cm⁻¹, which are characteristic of the imidazole ring itself.

Table 3: Selected Vibrational Frequencies for Imidazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Derivative Type | Reference |

|---|---|---|---|

| 3055 - 3166 | Aromatic C-H Stretch | Benzimidazole | |

| 1485 - 1664 | Aromatic C-C Stretch | Benzimidazole | |

| 1520 | Asymmetric N-O Stretch | Nitroimidazole | |

| 1348 | Symmetric N-O Stretch | Nitroimidazole | |

| 1272 | C-N Stretch (IR) | Benzimidazole |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2-(1H-imidazol-2-yl)ethanol and its derivatives. The IR spectra of these compounds are typically characterized by a series of absorption bands that correspond to specific vibrational modes of the molecule.

For instance, in derivatives of this compound, the N-H stretching vibration of the imidazole ring is often observed in the region of 3178–3484 cm⁻¹. uobabylon.edu.iqjournals.co.za The presence of a hydroxyl (-OH) group, a key feature of the parent compound, gives rise to a broad absorption band, which can be seen at 3436 cm⁻¹ in some derivatives. scirp.org The C=N stretching vibration within the imidazole ring typically appears around 1640–1681 cm⁻¹. uobabylon.edu.iqjournals.co.zasemanticscholar.org Aromatic C-H stretching vibrations are generally found in the 3032–3078 cm⁻¹ range. uobabylon.edu.iqijrpc.com Aliphatic C-H stretching from the ethanol side chain can be observed as well. ijrpc.com

In more complex derivatives, other characteristic bands appear. For example, a C=O stretching vibration from an amide or ketone group is typically found in the range of 1644–1726 cm⁻¹. scirp.orgsemanticscholar.orgijrpc.com The presence of a C-O bond, such as in ether or ester derivatives, can be identified by bands in the 1226–1272 cm⁻¹ region. uobabylon.edu.iq Thioamide derivatives show a characteristic C=S absorption band around 1271 cm⁻¹. scirp.org

The table below summarizes some of the key IR absorption bands observed for various derivatives of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Imidazole N-H | Stretching | 3178 - 3484 | uobabylon.edu.iqjournals.co.za |

| Hydroxyl O-H | Stretching | ~3436 | scirp.org |

| Imidazole C=N | Stretching | 1640 - 1681 | uobabylon.edu.iqjournals.co.zasemanticscholar.org |

| Aromatic C-H | Stretching | 3032 - 3078 | uobabylon.edu.iqijrpc.com |

| Carbonyl C=O | Stretching | 1644 - 1726 | scirp.orgsemanticscholar.orgijrpc.com |

| C-O | Stretching | 1226 - 1272 | uobabylon.edu.iq |

| Thioamide C=S | Stretching | ~1271 | scirp.org |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. For a benzimidazole derivative, ±1-(1H-benzoimidazol-2-yl) ethanol, FT-Raman spectroscopy has been used to study its vibrational modes. icm.edu.pl In the Raman spectrum of this compound, the C-N stretching band was observed at 1260 cm⁻¹. icm.edu.pl The C-C ring stretching vibrations were found at 1599 cm⁻¹ and 1443 cm⁻¹. icm.edu.pl These experimental findings have been supported by theoretical calculations using Density Functional Theory (DFT), which helps in the detailed assignment of the vibrational bands. icm.edu.pl

Electronic Spectroscopy

Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound derivatives reveals electronic transitions within the molecule. For ±1-(1H-benzoimidazol-2-yl) ethanol, the experimental UV-Vis spectrum shows absorption maxima at 282 nm and 276 nm, with a shoulder at 245 nm. icm.edu.pl Theoretical calculations have shown that these absorptions correspond to π→π* transitions. icm.edu.pl The electronic absorption spectra of other benzimidazole derivatives have shown two distinct bands, with a more intense band appearing at approximately 262 nm. rsc.org

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a sensitive technique used to study the emission properties of fluorescent molecules. Several derivatives of this compound exhibit interesting fluorescence properties. For example, some 2-(1H-imidazol-2-yl)phenol derivatives are known to exhibit Excited State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to large Stokes shifts. researchgate.net The fluorescence maxima for some imidazole dyes have been observed at 615 nm and 621 nm, with significant Stokes shifts of 280 nm and 272 nm, respectively. researchgate.net The fluorescence quantum yields for these dyes were reported to be 0.21 and 0.26. researchgate.net

The emission properties are often dependent on the substituents on the phenol (B47542) ring and the solvent used. researchgate.net For instance, a multi-aryl-substituted imidazole derivative has been developed as a fluorescent sensor for detecting water in ethanol. bohrium.com The fluorescence intensity of this sensor changes with the water content in the ethanol. bohrium.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of chiral molecules. For (±)-1-(1H-benzimidazol-2-yl)ethanol, single-crystal X-ray analysis revealed that the asymmetric unit contains two crystallographically independent molecules. iucr.org The analysis showed that the fused benzene and imidazole rings are nearly coplanar. iucr.org Intermolecular O-H···N and N-H···O hydrogen bonds create a two-dimensional network. iucr.org While the absolute configuration could not be determined from this particular study due to the racemic nature of the crystal, it established the relative stereochemistry. iucr.org

In another study on (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, the absolute configuration of the chiral center was confirmed to be 'S' based on the synthesis, and the crystal structure showed intermolecular O-H···N hydrogen bonds linking the molecules into a chain. nih.gov For 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, O—H⋯N hydrogen bonds link the molecules into chains along the b-axis in the crystal. iucr.org The determination of the absolute structure can sometimes be challenging if the compound is a weak anomalous scatterer. iucr.org

The table below summarizes some crystallographic data for derivatives of this compound.

| Compound | Crystal System | Space Group | Key Structural Features | References |

| (±)-1-(1H-Benzimidazol-2-yl)ethanol | Orthorhombic | P2₁2₁2 | Two independent molecules in the asymmetric unit, intermolecular O-H···N and N-H···O hydrogen bonds. | iucr.org |

| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol | Monoclinic | P2₁ | O—H⋯N hydrogen bonds form chains along the b-axis. | iucr.org |

| (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol | - | - | Intermolecular O—H⋯N hydrogen bonds forming a chain. | nih.gov |

| 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxy-naphthalen-1-yl)methyl]-1H-benzo[d]imidazole ethanol monosolvate | - | - | Disordered ethanol molecule linked by an O—H⋯N hydrogen bond. | iucr.org |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. americanpharmaceuticalreview.com It provides unique fingerprint patterns of diffraction peaks, which are used to identify crystalline phases, assess sample purity, and gain insights into the crystal structure of a material. americanpharmaceuticalreview.comresearchgate.net In the study of imidazole derivatives, PXRD is crucial for identifying different polymorphic forms, which can have distinct physical properties. researchgate.net

The analysis of novel crystalline forms of pharmacologically relevant molecules, such as derivatives of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, demonstrates the utility of PXRD. For one crystalline form, designated as Form 1, characteristic peaks in the PXRD pattern were identified at specific 2θ values. These peaks are instrumental in distinguishing this form from others. google.comgoogle.com For instance, a crystalline glasdegib (B1662127) imidazole complex (1:1) has also been characterized using PXRD. google.com

The data below showcases characteristic PXRD peaks for a crystalline maleate (B1232345) salt (Form 1) of an imidazolyl derivative. google.comgoogle.com The presence of sharp peaks in the diffraction patterns confirms the crystalline nature of these materials. mdpi.com The determination of crystal structures directly from PXRD data, though challenging for complex organic molecules, can be successfully achieved by integrating it with other techniques like solid-state NMR and computational modeling. rsc.org

| Diffraction Angle (2θ°) | Relative Intensity |

|---|---|

| 11.6 ± 0.2 | Characteristic |

| 12.1 ± 0.2 | Characteristic |

| 17.0 ± 0.2 | Characteristic |

| 17.7 ± 0.2 | Characteristic |

| 19.6 ± 0.2 | Characteristic |

Elemental Analysis

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements like carbon (C), hydrogen (H), and nitrogen (N), which is then compared against the theoretically calculated values for a proposed molecular formula. This comparison is vital for confirming the synthesis and purity of novel this compound derivatives. chemijournal.com

The structures of newly synthesized compounds are routinely verified by elemental analysis, alongside spectroscopic methods. semanticscholar.orgscirp.org For example, the elemental composition of various 2,4,5-trisubstituted imidazoles and other derivatives has been confirmed by matching the experimentally found percentages of C, H, and N with the calculated values. amazonaws.com Similarly, the synthesis of novel polyamides and polyimides incorporating imidazole moieties was confirmed through this method. scielo.org.mx

Below are tables presenting the elemental analysis data for several imidazole derivatives, demonstrating the close agreement between the calculated and experimentally found values, which substantiates their proposed structures.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 85.10 | 85.02 |

| H | 5.43 | 5.42 |

| N | 9.44 | 9.50 |

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 71.70 | 71.83 |

| H | 5.21 | 5.08 |

| N | 16.72 | 16.82 |

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 59.75 | Not Reported |

| H | 5.79 | Not Reported |

| N | 16.08 | Not Reported |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermal properties of materials. filab.frscribd.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting point, glass transition temperature (Tg), and crystallization events. nih.govtorontech.comqualitest.ae This information is critical for understanding the stability, purity, and physical state of this compound and its derivatives. scribd.comqualitest.ae

DSC thermograms can reveal key characteristics of a compound. For example, a sharp endothermic peak on a DSC curve typically corresponds to the melting point of a crystalline substance. google.comqualitest.ae The absence of a melting peak can suggest an amorphous nature. scielo.org.mx In the study of Schiff bases derived from heterocyclic molecules, DSC has been used to observe decomposition peaks. jmchemsci.com For instance, a DSC thermogram of a Schiff base derived from 2-imidazolecarboxaldehyde showed exothermic peaks related to the loss of molecular fragments at specific temperature ranges. jmchemsci.com

The thermal behavior of a benzopyran derivative was analyzed using DSC, which, in conjunction with XRPD, confirmed its amorphous state. google.com The DSC thermogram for a crystalline glasdegib (S)-mandelate salt displayed a sharp endotherm at 216°C, indicating its melting point. google.com This type of data is crucial for characterizing different salt forms and polymorphs of a drug substance. researchgate.net

| Compound/Derivative | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Glasdegib (S)-mandelate | Melting (Endotherm) | 216 | google.com |

| (Z)-N-((1H-imidazol-2-yl)methylene)-1H-1,2,4-triazol-3-amine (S1) | Decomposition (Exotherm) | 174-190 | jmchemsci.com |

| (Z)-N-((1H-imidazol-2-yl)methylene)-1H-1,2,4-triazol-3-amine (S1) | Decomposition (Exotherm) | 231-266 | jmchemsci.com |

| Amorphous Benzopyran Derivative | No characteristic peak | N/A | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 1h Imidazol 2 Yl Ethanol

Reaction Pathways and Transformation Products

The chemical behavior of 2-(1H-imidazol-2-yl)ethanol is dictated by the interplay of its two primary functional groups: the imidazole (B134444) ring and the ethanol (B145695) side chain. These features allow the molecule to participate in a variety of reaction pathways, leading to diverse transformation products.

Oxidation and Reduction Reactions

The hydroxyl group of the ethanol side chain is susceptible to oxidation. Under appropriate conditions, it can be converted to the corresponding carbonyl compound. For instance, analogous compounds like 1-(1H-benzo[d]imidazol-2-yl)ethanol can be catalytically oxidized to 1-(1H-benzo[d]imidazol-2-yl)ethanone. researchgate.net Similarly, the hydroxyl group in related imidazole derivatives can be oxidized to form carbonyl compounds using reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reduction reactions can target the imidazole ring, although this typically requires more forceful conditions. The use of strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to the reduction of the imidazole ring, yielding different derivatives. smolecule.com

Table 1: Summary of Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Reagent Examples | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Potassium permanganate, Chromium trioxide | Carbonyl Compound |

Nucleophilic and Electrophilic Reactions

The imidazole ring's nitrogen atoms allow it to act as a nucleophile. The sp²-hybridized nitrogen (N-3) possesses a lone pair of electrons that is not part of the aromatic system, making it available for attacking electrophiles. nih.gov This reactivity is demonstrated in reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to N-substituted imidazole derivatives. smolecule.comresearchgate.net

Conversely, the imidazole ring can undergo electrophilic substitution, although its electron-rich nature makes it generally more reactive towards electrophiles than susceptible to nucleophilic attack. However, when substituted with strong electron-withdrawing groups like a nitro group, the ring becomes electron-deficient and can be attacked by nucleophiles in nucleophilic aromatic substitution reactions. smolecule.comrsc.org

The hydroxyl group of the ethanol moiety can also participate in nucleophilic reactions, such as esterification, where it reacts with acids or their derivatives to form esters. smolecule.com

Role of the Imidazole Ring in Reactivity

Amphoteric Behavior

The imidazole ring exhibits amphoteric properties, meaning it can function as both an acid and a base. nih.govresearchgate.netresearchgate.net This dual reactivity stems from its two distinct nitrogen atoms. The pyrrole-type nitrogen (N-1), which bears a hydrogen atom, is weakly acidic and can donate its proton. The pyridine-type nitrogen (N-3) has a non-bonding electron pair and acts as a base, readily accepting a proton. researchgate.netmdpi.com The dissociation constants (pKa) for these two processes are approximately 7 for the protonated imidazole (acting as an acid) and around 14.5-14.9 for the N-H proton (acting as an acid), making it less acidic than carboxylic acids but more acidic than alcohols. nih.govresearchgate.net This amphoteric nature allows the molecule to interact with both acidic and basic reagents and to be ionized under different pH conditions. biomedpharmajournal.org

Table 2: Acid-Base Properties of the Imidazole Ring

| Nitrogen Atom | Property | pKa Value | Behavior |

|---|---|---|---|

| N-3 (Pyridine-type) | Basic | ~7.0 (for the conjugate acid) | Accepts a proton |

Resonance and Aromaticity Effects

The imidazole ring is an aromatic heterocycle. biomedpharmajournal.org It contains a sextet of π-electrons (four from the two double bonds and two from the N-1 nitrogen's lone pair), which satisfies Hückel's rule for aromaticity (4n+2 π electrons). nih.govmdpi.com This aromaticity confers significant thermodynamic stability to the ring. libretexts.org

Resonance delocalizes the π-electrons across the five-membered ring, which can be represented by multiple resonance structures. mdpi.com This delocalization influences the ring's reactivity. The electron-rich nature of the aromatic system makes the imidazole ring susceptible to electrophilic attack. nih.govresearchgate.net Furthermore, the electron-withdrawing nature of the ring can stabilize intermediates that form during nucleophilic attacks on adjacent functional groups. evitachem.com

Influence of the Hydroxyl Group on Chemical Transformations

The hydroxyl group on the ethanol side chain is a key site for chemical transformations. As previously mentioned, it is readily oxidized to a carbonyl group and can undergo esterification reactions. researchgate.netsmolecule.comsmolecule.com The presence of the hydroxyl group enhances the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor. This capacity for hydrogen bonding can influence the molecule's solubility and how it interacts with other reagents, solvents, and catalysts, potentially modulating its reactivity and the course of a reaction. In certain contexts, a hydroxyl group can also act as an internal directing group, assisting in intramolecular cyclizations or rearrangements by positioning the molecule favorably for a specific reaction pathway. acs.org

Hydrogen Bonding Interactions

The molecular structure of this compound contains both a hydroxyl (-OH) group and an imidazole ring, both of which are capable of participating in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions play a crucial role in the crystal packing of the molecule and its interactions with other molecules.

In the solid state, molecules of this compound and its derivatives are often linked by intermolecular hydrogen bonds. For instance, in the crystal structure of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, molecules are linked into chains along the b-axis by O—H⋯N hydrogen bonds. iucr.org Similarly, in (±)-1-(1H-benzimidazol-2-yl)ethanol, intermolecular O—H⋯N and N—H⋯O hydrogen bonds result in the formation of a sheet-like structure. iucr.org The presence of multiple independent molecules in the asymmetric unit of some derivatives, such as in (2S,4S,5R)-(-)-2-(1H-imidazol-2-yl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine, can be attributed to the complex interplay of different hydrogen-bonding interactions. iucr.org

The ability to form hydrogen bonds also influences the solubility of these compounds, enhancing their solubility in polar solvents. cymitquimica.com These hydrogen bonding capabilities are also critical for the biological activity of imidazole derivatives, as they can facilitate interactions with biological targets like enzymes and receptors.

Enabling Derivatization

The hydroxyl group and the imidazole ring in this compound serve as functional handles for various chemical modifications, making it a versatile building block in organic synthesis.

The hydroxyl group can undergo reactions typical of alcohols, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. For example, a series of nitroimidazole-containing derivatives were synthesized by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various substituted benzoic acids. researchgate.net

Oxidation: The secondary alcohol can be oxidized to a ketone.

Substitution: The hydroxyl group can be replaced by other functional groups.

The imidazole ring can also be derivatized:

Alkylation and Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated.

Substitution on the ring: Depending on the specific derivative, substitution reactions can occur on the carbon atoms of the imidazole ring.

This versatility allows for the synthesis of a wide range of derivatives with tailored properties for various applications, including pharmaceuticals and materials science. For instance, derivatization of similar imidazole compounds has been used to create fluorescent probes for detecting metal ions and to develop new anticancer agents. researchgate.netnih.gov

Coordination Chemistry and Metal Interactions

The imidazole moiety in this compound and its derivatives is a key feature that dictates their interaction with metal ions, acting as a ligand in coordination chemistry.

Ligand Properties of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, one of which (the "pyridine-type" nitrogen) has a lone pair of electrons available for coordination with metal ions. This makes the imidazole group an effective monodentate or bidentate ligand. The specific coordination mode can be influenced by the other functional groups present in the molecule and the nature of the metal ion.

The ethanol side chain can also participate in coordination, leading to the formation of chelate rings with the metal center. This chelation can enhance the stability of the resulting metal complex. The ligand properties of imidazole derivatives are fundamental to their role in various chemical and biological processes, including catalysis and the mechanism of action of metalloenzymes.

Formation of Metal-Imidazole Complexes

This compound and its derivatives readily form complexes with a variety of metal ions, including transition metals like copper(II), zinc(II), nickel(II), and iron(II). researchgate.netnih.govmdpi.com The synthesis of these complexes is often achieved by reacting the imidazole-containing ligand with a suitable metal salt in a solvent like ethanol. nih.govtandfonline.com

The resulting metal complexes can exhibit a range of geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the ligands. tandfonline.com For example, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine have been shown to have a distorted-octahedral geometry where the ligand coordinates in a tridentate fashion. mdpi.com

The formation of these complexes can lead to significant changes in the physical and chemical properties of the ligand, such as its color, fluorescence, and reactivity. These properties are being explored for applications in areas like catalysis, materials science, and the development of new therapeutic agents. researchgate.netmdpi.com

Table of Research Findings on Metal Complexes:

| Ligand | Metal Ion | Resulting Complex | Key Findings |

| 2,6-bis(1H-imidazol-2-yl)pyridine | Iron(II) | [FeL₂]²⁺ | Exhibits high-temperature spin crossover. mdpi.com |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Various complexes | Investigated for potential anticancer activity. nih.gov |

| (E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amine | Co(II), Ni(II), Cu(II) | Octahedral (Co, Ni), Square-planar (Cu) | Characterized for their structural and spectroscopic properties. tandfonline.com |

| 2-(1H-Imidazol-2-yl)phenols | Zn(II) | Neutral Zn(II) complexes | Studied for their fluorescent properties and potential for metal ion detection. researchgate.net |

Computational and Theoretical Studies on 2 1h Imidazol 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations offer insights into the fundamental electronic properties of molecules. These calculations are crucial for predicting reactivity, spectroscopic characteristics, and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to imidazole (B134444) derivatives to understand their properties. vulcanchem.comnih.govgrafiati.comresearchgate.net For instance, DFT calculations on related imidazole compounds have been used to determine optimized geometries, vibrational frequencies, and electronic properties. vulcanchem.comicm.edu.pl These studies help in correlating the structural features of the molecule with its chemical behavior.

In studies of similar imidazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to calculate geometric structures, infrared intensities, and UV-VIS spectra. icm.edu.pl Such calculations are foundational for interpreting experimental data and predicting the properties of new derivatives. For example, DFT has been used to predict the dipole moment of nitroimidazole derivatives, which is influenced by the electron-withdrawing and polar groups within the molecule. vulcanchem.com

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. grafiati.comajchem-a.com

For imidazole-based compounds, the frontier molecular orbitals are often concentrated on the imidazole ring. researchgate.net The distribution of these orbitals can be influenced by intramolecular hydrogen bonding. researchgate.net Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer within the molecule and its ability to donate or accept electrons. This information is vital for designing molecules with specific electronic properties, such as those used in nonlinear optics or as corrosion inhibitors. nih.govgrafiati.com For example, in some benzimidazole (B57391) derivatives, the charge density at the HOMO level is localized on the benzimidazole ring, while the LUMO indicates a potential for electron density transfer to the benzimidazole ring from other parts of the molecule. nih.gov

Table 1: Key Computational Descriptors for Imidazole Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. grafiati.com |

| Dipole Moment | A measure of the polarity of a molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms. | Provides insight into the electrostatic potential and reactive sites. grafiati.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules, providing a bridge between static quantum chemical calculations and the dynamic reality of chemical and biological systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org In the context of drug design and materials science, MD simulations can predict how a ligand binds to a protein or how a molecule behaves in a particular environment. acs.org For imidazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for evaluating potential drug candidates. For example, MD simulations of Candida albicans CYP51 complexed with an azole derivative demonstrated excellent binding stability. researchgate.net These simulations provide detailed information on the interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. derpharmachemica.com

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is essential for predicting its biological activity, as the shape of the molecule often dictates how it interacts with biological targets. researchgate.net

For imidazole derivatives, conformational analysis has been performed using techniques like potential energy surface (PES) scans with DFT methods. icm.edu.plresearchgate.net These studies identify the most stable conformers by calculating the energy of the molecule as a function of the rotation around specific torsion angles. icm.edu.pl The stability of different conformers can be influenced by intramolecular hydrogen bonds and other non-covalent interactions. derpharmachemica.com For example, in a study on ±1-(1H-Benzoimidazol-2-YL) Ethanol (B145695), the most stable conformer was identified by scanning the torsion angles related to the ethanol side chain. icm.edu.pl

In Silico Approaches for Biological Activity Prediction

In silico methods use computational models to predict the biological activity of chemical compounds. These approaches are widely used in drug discovery to screen large libraries of compounds and prioritize them for experimental testing. nih.govd-nb.info

For imidazole derivatives, in silico studies have been employed to predict a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govacs.orgmdpi.comresearchgate.net These predictions are often based on molecular docking, which models the interaction of a small molecule with the binding site of a target protein. nih.gov The binding affinity, calculated as a score, can indicate the potential of the compound to inhibit the protein's function. d-nb.info

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net For instance, the topological polar surface area (TPSA) can be calculated to predict a compound's permeability across the blood-brain barrier. vulcanchem.com Such predictions are invaluable for the early-stage assessment of the drug-likeness and potential toxicity of new compounds. researchgate.netnih.gov

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule, or ligand, might bind to a biological target, typically a protein or enzyme. While specific docking studies on 2-(1H-imidazol-2-yl)ethanol are not extensively documented, numerous investigations have been performed on its structurally related derivatives, revealing key insights into their potential mechanisms of action against various diseases.

Derivatives of the core imidazole ethanol structure have been docked against a range of biological targets, suggesting a broad spectrum of potential therapeutic activities. For instance, derivatives of 1-phenylethanol (B42297) bearing an imidazolyl group have been studied for their antiprotozoal activity. nih.gov A molecular docking study on these derivatives with Trypanosoma cruzi CYP51 (sterol 14α-demethylase), a crucial enzyme for the parasite's survival, helped to rationalize their biological activity and identified key binding interactions. nih.gov One highly active compound from this series showed an IC₅₀ value of 40 nM against the parasite. nih.gov

Similarly, other imidazole derivatives have been evaluated against different targets. Arylethanolimidazole derivatives have been investigated as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer. mdpi.com Docking studies supported the structure-activity relationship findings for these compounds. mdpi.com In the context of cancer, derivatives of 2-(1H-benzo[d]imidazol-2-ylthio) were shown through docking studies to have significant interactions with cyclin-dependent kinase-8 (CDK8), indicating their potential as agents against colon cancer. d-nb.info For antifungal applications, ester derivatives of 1-phenyl-2-(1H-imidazol-1-yl)ethanol showed promising binding characteristics for the effective inhibition of fungal CYP51, an enzyme essential for maintaining fungal membrane integrity. researchgate.net Furthermore, docking studies of certain imidazole derivatives revealed potential binding to the COX-2 enzyme, suggesting anti-inflammatory applications. nih.gov

These studies collectively highlight that the imidazole ring and the ethanol side chain provide a versatile scaffold. Modifications to this core structure allow for targeted interactions with the active sites of various enzymes, as summarized in the table below.

| Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking |

| 1-Phenylethanol-imidazole derivatives | Trypanosoma cruzi CYP51 | Antiprotozoal | Rationalized selective activity against T. cruzi. nih.gov |

| Arylethanolimidazole derivatives | Heme Oxygenase-1 (HO-1) | Anticancer | Supported Structure-Activity Relationship (SAR) studies. mdpi.com |

| Benzimidazole-thioacetamide derivatives | Cyclin-dependent kinase-8 (CDK8) | Anticancer | Showed putative binding mode for treating colon cancer. d-nb.info |

| 1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Fungal CYP51 | Antifungal | Demonstrated necessary binding characteristics for effective inhibition. researchgate.net |

| 1-Benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Showed effective hydrogen bonding with Arg513 in the active site. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another cornerstone of computational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological effect. This model can then be used to design new molecules with improved potency and selectivity.

For imidazole-based compounds, pharmacophore models have been developed to explain their antifungal activity. A widely accepted azole antifungal pharmacophore model proposes at least three critical binding points for optimal activity: an iron-coordinating group (the azole ring), a primary aromatic group, and a secondary aromatic group. researchgate.net The imidazole ring in compounds like this compound and its derivatives serves as the crucial iron-coordinating moiety, which interacts with the heme iron of the target enzyme, CYP51. researchgate.net

Ligand-based drug design has utilized these pharmacophoric insights. For example, novel imidazole derivatives incorporating a triazole pharmacophore have been designed and synthesized, showing potent anticancer activity. mdpi.com In another study, pharmacophore models were used to identify novel selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The design of these inhibitors was based on the spatial arrangement of features common to known active compounds. These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those that best fit the pharmacophore model, streamlining the drug discovery process.

The key features of pharmacophore models developed for imidazole-containing compounds often include:

A Hydrogen Bond Acceptor: Typically the nitrogen atom of the imidazole ring.

A Hydrogen Bond Donor: Can be present on substituents.

Aromatic/Hydrophobic Regions: Provided by the imidazole ring itself and other appended aryl groups.

Metal-Coordinating Feature: The imidazole ring's ability to coordinate with metal ions, particularly the heme iron in CYP enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

QSAR analyses have been successfully applied to various classes of imidazole derivatives. In one study, 2D and 3D QSAR models were developed for a series of imidazole derivatives acting as Heme Oxygenase inhibitors. crpsonline.com The 2D QSAR model, which achieved a high correlation coefficient (r² = 0.8487), indicated that physicochemical and alignment-independent descriptors were important for inhibitory activity. crpsonline.com The 3D QSAR model further revealed that a positive electrostatic potential and a negative steric potential were favorable for increased biological activity. crpsonline.com

Another QSAR study on nitroimidazolyl-thiadiazole derivatives designed as antituberculosis agents demonstrated that the electronic distribution within the molecules is one of the most critical factors determining their activity. scispace.com The final model showed good predictive power, with calculated activities aligning well with observed antituberculosis activities. scispace.com

These studies underscore the power of QSAR in identifying the key molecular properties that govern the biological activity of imidazole derivatives.

| QSAR Study Subject | Therapeutic Target/Area | Key Findings & Important Descriptors |

| Imidazole Derivatives | Heme Oxygenase Inhibition | 2D Descriptors (Physicochemical, Alignment Independent) and 3D Descriptors (Electrostatic, Steric) are crucial for activity. crpsonline.com |

| Nitroimidazolyl-thiadiazole Derivatives | Antituberculosis | Electronic distribution is a primary determining factor for antimycobacterial activity. scispace.com |

Prediction of Reactivity and Selectivity

Theoretical methods can also predict the chemical reactivity and selectivity of a molecule, providing insights into its metabolic fate, potential for covalent modification of biological targets, and synthetic accessibility. The reactivity of this compound is determined by its constituent functional groups: the imidazole ring and the primary alcohol.

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. It can act as a base or a nucleophile. The hydroxyl (-OH) group of the ethanol moiety is a primary alcohol, which can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for esterification or etherification reactions.